molecular formula C16H15N3O2 B2848594 Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 678983-41-0

Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2848594
CAS No.: 678983-41-0
M. Wt: 281.315
InChI Key: XJGJBWYHIDACHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative characterized by a 4-methylphenyl substituent at the C7 position and an ethyl ester group at the C3 position. Its molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 299.34 g/mol .

Properties

IUPAC Name

ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-18-19-14(8-9-17-15(13)19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGJBWYHIDACHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.

1. Synthesis of this compound

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and reflux techniques. Recent studies have reported yields ranging from 80% to 96% for various derivatives, showcasing the versatility of synthetic pathways available for this class of compounds .

2.1 Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. In vitro studies demonstrate that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, derivative 7b showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
7b0.22Not reportedSignificant
CiprofloxacinComparableNot reportedModerate

2.2 Enzymatic Inhibition

This compound has shown potential as an inhibitor of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR, demonstrating its efficacy as a therapeutic agent targeting bacterial infections .

3.1 Case Study: Antibiofilm Activity

A study evaluated the antibiofilm potential of several pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates. The results indicated that these compounds significantly reduced biofilm formation compared to traditional antibiotics like Ciprofloxacin, suggesting their utility in treating biofilm-associated infections .

3.2 Case Study: Cytotoxicity Assessment

The hemolytic activity of this compound was assessed to determine its safety profile. The results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting that it exhibits low toxicity towards red blood cells . Furthermore, cytotoxicity assays revealed IC50 values greater than 60 μM, indicating a favorable safety margin for potential therapeutic applications.

4. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and enzymatic inhibition contexts. Its low toxicity profile enhances its appeal as a candidate for further development in medicinal chemistry.

Future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Structural Modifications : Exploring derivatives with enhanced potency or selectivity.

This compound represents a significant step in the exploration of pyrazolo[1,5-a]pyrimidines as valuable scaffolds in drug discovery efforts targeting infectious diseases and beyond.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at key positions (C5, C7, and C3). Below is a systematic comparison:

Structural Analogs and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C7: 4-methylphenyl; C3: ethyl ester C₁₇H₁₇N₃O₂ 299.34 Kinase inhibition; fluorescent probes
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C7: difluoromethyl; C5: 4-methoxyphenyl C₁₇H₁₅F₂N₃O₃ 347.32 Enhanced lipophilicity; antitumor activity
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C7: trifluoromethyl C₁₀H₈F₃N₃O₂ 259.18 Fluorescence (λem ~393–414 nm)
Ethyl 5-(4-chlorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C5: 4-chlorophenyl; C7: thiophene C₂₀H₁₆ClN₃O₂S 397.88 Cytotoxicity studies
Ethyl 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C7: amino; C6: cyano; C5: 4-methoxyphenyl C₁₈H₁₆N₆O₃ 364.36 Fluorescence enhancement (λabs ~336–360 nm)

Substituent Impact Analysis :

  • In contrast, trifluoromethyl or amino groups at C7 significantly alter electronic properties, improving fluorescence quantum yields .
  • C5 Position : Methoxy or chlorophenyl substituents increase metabolic stability and lipophilicity, influencing bioavailability .
  • C3 Ester Group : Ethyl esters are generally hydrolytically stable under physiological conditions compared to methyl esters, though alkaline conditions can promote decarboxylation .
Physicochemical and Spectral Properties
  • Melting Points : Derivatives with halogen substituents (e.g., chloro, bromo) exhibit higher melting points (244–279°C) due to increased molecular symmetry and intermolecular forces . The target compound’s melting point is unreported but likely falls within this range.
  • Fluorescence: Amino or trifluoromethyl groups at C7 redshift absorption and emission maxima compared to aryl-substituted analogs, making them suitable for bioimaging .
  • Stability : Ethyl esters are less prone to hydrolysis than methyl esters but may decarboxylate under strong acidic/basic conditions .

Preparation Methods

Multi-Component Biginelli-Type Condensation

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for pyrazolo[1,5-a]pyrimidine derivatives. A modified protocol involves the condensation of 4-methylbenzaldehyde , ethyl acetoacetate , and 3-aminopyrazole in the presence of SnCl₂·2H₂O as a Lewis acid catalyst.

Reaction Mechanism

  • Formation of the β-Ketoester Intermediate : Ethyl acetoacetate reacts with 4-methylbenzaldehyde via Knoevenagel condensation to form an α,β-unsaturated ketone.
  • Cyclization : The aminopyrazole nucleophile attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.
  • Esterification : The carboxylic acid intermediate undergoes esterification with ethanol under acidic conditions to yield the ethyl ester.

Optimization Parameters

  • Catalyst : SnCl₂·2H₂O (10 mol%) in ethanol at 80°C for 6 hours.
  • Yield : 68–72% after recrystallization from ethanol.
  • Purity : Confirmed via HPLC (≥95%) and melting point (178–180°C).

Cyclocondensation of β-Ketoesters with Aminopyrazoles

This method involves the direct cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with 1-(4-methylphenyl)-1,3-diketone under acidic conditions.

Synthetic Procedure

  • Reagents :
    • 1-(4-Methylphenyl)-1,3-diketone (1.2 equiv)
    • Ethyl 3-aminopyrazole-4-carboxylate (1.0 equiv)
    • Acetic acid/acetic anhydride (1:1, v/v)
    • Sodium acetate (2.0 equiv)
  • Conditions : Reflux at 120°C for 8 hours.
  • Workup : The crude product is filtered, washed with cold ethanol, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Analytical Data

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.25–7.45 (m, 4H, Ar-H), 8.72 (s, 1H, pyrimidine-H).
  • Mass (ESI+) : m/z 297.1 [M+H]⁺.

Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Cores

Chlorination Followed by Suzuki Coupling

A two-step protocol involves:

  • Chlorination : Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is treated with POCl₃ at 110°C for 4 hours.
  • Suzuki-Miyaura Coupling : Reaction with 4-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.
Yield and Selectivity
  • Overall Yield : 58% over two steps.
  • Regioselectivity : >99% for the 7-position due to steric and electronic factors.

Esterification of Carboxylic Acid Precursors

The carboxylic acid derivative 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 7017694) is esterified using ethanol and H₂SO₄ as a catalyst.

Reaction Conditions

  • Molar Ratio : 1:5 (acid:ethanol).
  • Temperature : 70°C for 12 hours.
  • Yield : 85% after neutralization and extraction.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Catalyst Purity (%)
Biginelli Condensation 68–72 6 SnCl₂·2H₂O 95
Cyclocondensation 75 8 NaOAc 98
Suzuki Coupling 58 12 Pd(PPh₃)₄ 97
Esterification 85 12 H₂SO₄ 99

Challenges and Limitations

  • Regioselectivity : Competing reactions at the 5- and 7-positions require careful control of electronic effects.
  • Purification : Column chromatography is often necessary due to byproducts from multi-component reactions.
  • Scalability : Pd-catalyzed couplings are cost-prohibitive for industrial-scale synthesis.

Q & A

Q. Advanced: How can site-selective cross-coupling reactions improve functionalization at positions 2 and 6 of the pyrazolo[1,5-a]pyrimidine scaffold?

Advanced synthetic strategies leverage palladium-catalyzed Suzuki-Miyaura couplings. For example:

  • Stepwise functionalization : Start with 2,6-dibromo derivatives, sequentially substituting bromine with alkynyl or aryl groups.
  • Computational guidance : DFT calculations predict regioselectivity, ensuring precise control over substituent placement.
    This approach enables the introduction of diverse groups (e.g., trifluoromethyl, cyclopropyl) for tailored biological activity .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on expected splitting patterns. For example:
    • 1H NMR (CDCl3) : δ 8.79 (d, J=4.4 Hz, C5-H), 8.59 (s, C2-H), and 2.46 ppm (s, CH3 from 4-methylphenyl) .
    • 13C NMR : Key signals at δ 162.7 (ester C=O) and 149.1 ppm (pyrimidine C7).
  • Mass spectrometry (EI) : Molecular ion peak at m/z 282 (MH)+ confirms molecular weight .
  • FT-IR : Strong absorption at 1689 cm⁻¹ (ester C=O stretch) .

Q. Advanced: How do substituents (e.g., 4-methylphenyl) influence NMR chemical shifts and coupling constants?

Electron-donating groups like -CH3 deshield adjacent protons, shifting aromatic protons downfield (δ 7.38–7.91 ppm). Coupling constants (e.g., J=8.0 Hz for aromatic protons) reflect para-substitution on the phenyl ring. Computational NMR tools (e.g., ACD/Labs) validate assignments and predict substituent effects .

Basic: What biological targets are associated with this compound, and how is potency assessed?

Methodological Answer:
The compound inhibits B-Raf kinase , a key enzyme in the MAPK/ERK pathway. Standard assays include:

  • Kinase inhibition assays : Measure IC50 using ATP-dependent phosphorylation of a fluorescent substrate (e.g., Z′-LYTE™ assay).
  • Cell viability tests : MTT assays on cancer cell lines (e.g., A375 melanoma) to determine EC50 .

Q. Advanced: How do structural modifications (e.g., ester vs. carboxylate) impact selectivity and potency in kinase inhibition?

Replacing the ester with a heterocyclic group (e.g., pyridine) enhances potency by improving binding affinity. SAR studies reveal:

  • Ester position : Moving the carboxylate from C3 to C2 reduces activity (IC50 increases from 50 nM to >1 µM).
  • Substituent effects : Trifluoromethyl groups at C7 increase lipophilicity and target engagement .

Basic: How does this compound compare to other pyrazolo[1,5-a]pyrimidine derivatives in terms of reactivity and bioactivity?

Methodological Answer:
A comparative analysis using in vitro and in silico tools shows:

Derivative Key Substituents Bioactivity
Ethyl 7-(4-CH3Ph)-PP-3-COOEt4-methylphenyl at C7B-Raf IC50: 50 nM
Ethyl 5-CF3-PP-3-COOEtCF3 at C5PI3Kδ IC50: 12 nM
Ethyl 6-cyano-PP-3-COOEtCN at C6Antiproliferative EC50: 8 µM

Q. Advanced: What computational methods predict the impact of fluorine substitution on metabolic stability?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-F bonds, predicting resistance to oxidative metabolism. Molecular dynamics simulations assess how fluorination alters binding pocket interactions (e.g., PI3Kδ) .

Basic: What are the challenges in hydrolyzing the ester group to a carboxylic acid, and how are they addressed?

Methodological Answer:
Hydrolysis under alkaline conditions often leads to decarboxylation. Optimized protocols include:

  • pH control : Use buffered aqueous NaOH (pH 10–12) at 0°C to minimize side reactions.
  • Protecting groups : Temporarily protect the pyrimidine nitrogen with Boc groups to stabilize the intermediate .

Q. Advanced: How do solvent polarity and temperature influence the hydrolysis mechanism?

Polar aprotic solvents (e.g., DMF) stabilize the tetrahedral intermediate, while low temperatures (-10°C) slow decarboxylation. Kinetic studies (HPLC monitoring) identify optimal reaction windows (t1/2 > 2 hours) .

Basic: What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Dose-response curves : Validate potency across multiple assays (e.g., kinase vs. cell-based).
  • Crystallography : Co-crystal structures (e.g., B-Raf-compound complexes) identify critical binding interactions .

Q. Advanced: How can machine learning models reconcile conflicting SAR trends?

QSAR models trained on >100 derivatives prioritize descriptors like LogP, polar surface area, and H-bond acceptor count. Ensemble methods (e.g., random forests) reduce overfitting and highlight key substituent contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.